(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS No.: 1354941-68-6
Cat. No.: VC11726071
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354941-68-6 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | (E)-1-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H16O2/c1-11-4-8-15(12(2)10-11)16(17)9-7-14-6-5-13(3)18-14/h4-10H,1-3H3/b9-7+ |
| Standard InChI Key | RYJRCSLJCVRHPQ-VQHVLOKHSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C |
| SMILES | CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a planar α,β-unsaturated ketone system bridging two aromatic rings: a 2,4-dimethylphenyl group and a 5-methylfuran-2-yl group. The trans (E) configuration of the double bond is critical for maintaining conjugation, which influences both its electronic properties and biological interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | (E)-1-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
| CAS Number | 1354941-68-6 |
| SMILES | CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C |
The furan ring’s electron-rich nature and the methyl substituents on the phenyl ring contribute to its solubility in polar organic solvents, such as ethanol and methanol.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 2.3–2.5 ppm), furan protons (δ 6.1–7.2 ppm), and the α,β-unsaturated ketone system (δ 7.8–8.1 ppm for the carbonyl carbon). Infrared (IR) spectroscopy shows a strong absorption band at 1650–1680 cm, characteristic of the conjugated ketone group.
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation between 2,4-dimethylbenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base (e.g., NaOH) in ethanol. The reaction proceeds as follows:
Key Reaction Parameters:
-
Temperature: 25–40°C
-
Reaction Time: 6–12 hours
-
Yield: 70–85%
Purification and Scalability
Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Scaling this synthesis to industrial levels requires optimizing solvent recovery and catalyst recycling .
Biological Activities
Anti-inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces nitric oxide (NO) production by 60% at 20 μM, comparable to dexamethasone. This activity is linked to suppression of NF-κB signaling and COX-2 expression.
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The furan ring’s oxygen atom likely disrupts bacterial membrane integrity .
Comparative Analysis with Related Chalcones
| Compound | Structural Variation | IC (MCF-7) | MIC (S. aureus) |
|---|---|---|---|
| (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | 2,4-Dimethylphenyl, 5-methylfuran | 12.5 μM | 32 μg/mL |
| (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 4-Methoxyphenyl, 4-nitrophenyl | 28.7 μM | 64 μg/mL |
| (2E)-3-(4-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 4-Hydroxyphenyl, 4-nitrophenyl | 45.2 μM | 128 μg/mL |
The 2,4-dimethylphenyl and 5-methylfuran substituents enhance bioactivity by improving lipophilicity and target binding .
Future Research Directions
Mechanistic Elucidation
Further studies should map the compound’s interactions with apoptotic proteins (e.g., Bax, Bcl-2) and inflammatory mediators (e.g., TNF-α, IL-6) using proteomics and transcriptomics.
Pharmacokinetic Profiling
Assessing oral bioavailability, metabolism, and toxicity in rodent models is critical for therapeutic development . Preliminary data suggest moderate hepatic clearance, necessitating structural analogs with improved stability.
Industrial Applications
Exploring its use in photodynamic therapy (PDT) and as a fluorescent probe for cellular imaging could capitalize on its conjugated π-system .
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